molecular formula C8H9NO3S B13286764 2-Acetylbenzene-1-sulfonamide

2-Acetylbenzene-1-sulfonamide

Cat. No.: B13286764
M. Wt: 199.23 g/mol
InChI Key: FWNAJBHKFGDWAL-UHFFFAOYSA-N
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Description

2-Acetylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both acetyl and sulfonamide functional groups attached to a benzene ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylbenzene-1-sulfonamide typically involves the reaction of acetylbenzene with sulfonamide under specific conditions. One common method is the oxidative coupling of thiols and amines, which provides a streamlined and environmentally friendly approach . Another method involves the use of organometallic reagents, sulfur dioxide surrogates, and nitrogen-based nucleophiles .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Acetylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its antibacterial properties.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-acetylbenzenesulfonamide

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

FWNAJBHKFGDWAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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